molecular formula C11H10FN B11912427 6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole

6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B11912427
M. Wt: 175.20 g/mol
InChI Key: POSOCHGMNXKSGF-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is a fluorinated derivative of tetrahydrocyclopenta[b]indole. This compound is part of the indole family, which is known for its significant biological and pharmaceutical importance. The presence of a fluorine atom in the structure can enhance the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through a multi-step process involving the introduction of the fluorine atom into the tetrahydrocyclopenta[b]indole framework. One common method involves the use of fluorinated reagents in the presence of catalysts to achieve the desired substitution. For example, the reaction of 1,2,3,4-tetrahydrocyclopenta[b]indole with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like palladium can yield the fluorinated product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole can undergo various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated hydrocarbons .

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets and pathways within biological systems. The fluorine atom can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

6-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C11H10FN/c12-7-4-5-9-8-2-1-3-10(8)13-11(9)6-7/h4-6,13H,1-3H2

InChI Key

POSOCHGMNXKSGF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC3=C2C=CC(=C3)F

Origin of Product

United States

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